N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, characterized by a quinazoline core structure substituted with a cyclohexyl group and a nitrophenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a receptor tyrosine kinase inhibitor, which may have implications in treating various hyperproliferative diseases.
The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. It is often studied for its pharmacological properties, particularly in the context of cancer research and enzyme inhibition.
N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine is classified as an organic compound, specifically a heterocyclic aromatic amine. Its structure features a quinazoline ring, which is a bicyclic compound composed of benzene and pyrimidine rings.
The synthesis of N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step reactions including:
The synthesis may proceed through the following general steps:
The molecular formula for N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine is . Its structure includes:
Key structural data include:
N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by both the quinazoline core and the substituents on the aromatic rings, allowing for diverse synthetic pathways and modifications.
The mechanism of action for N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine primarily involves its role as an inhibitor of receptor tyrosine kinases. It competes with ATP for binding to the active site of these enzymes, thereby disrupting signaling pathways that promote cell proliferation and survival.
N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine has several scientific applications:
N-Cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine represents a structurally sophisticated heterocyclic compound featuring a quinazoline core scaffold. Its systematic IUPAC name designates the cyclohexylamino group at position 4 of the quinazoline ring and the 4-nitrophenyl substituent at position 2. The molecular formula is C₂₀H₂₀N₄O₂, with an average molecular mass of 348.406 g/mol and a monoisotopic mass of 348.158626 g/mol [1] . The canonical SMILES representation is C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N+[O-], which precisely encodes the connectivity of atoms, including the bicyclic quinazoline system, the N-linked cyclohexyl group, and the electron-withdrawing nitro moiety on the distal phenyl ring . The compound's three-dimensional conformation enables specific biomolecular interactions, with the quinazoline core providing planarity for π-stacking and the cyclohexyl group contributing torsional flexibility for target adaptation.
This compound is documented under multiple designations across chemical databases, reflecting its synthetic versatility and research applications. Primary synonyms include:
Table 1: Registry Identifiers and Molecular Descriptors
Identifier Type | Value | Source |
---|---|---|
ChemSpider ID | 606936 | [1] |
Molecular Formula | C₂₀H₂₀N₄O₂ | [1] |
Average Mass | 348.406 g/mol | [1] |
Monoisotopic Mass | 348.158626 g/mol | [1] |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 5 | |
XLogP3 | 5.5 |
Quinazoline chemistry originated with the isolation of natural alkaloids like vasicine from Adhatoda vasica in 1888, but synthetic derivatives gained prominence in the mid-20th century as pharmacological tools. The structural evolution toward N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine reflects three key phases:
Table 2: Milestones in Quinazoline-Based Therapeutic Development
Year Range | Key Developments | Clinical Impact |
---|---|---|
Pre-1990 | Isolation of natural quinazoline alkaloids; Synthesis of simple derivatives | Basis for sedative and bronchodilator agents |
1990–2010 | EGFR-targeted 4-anilinoquinazolines (e.g., gefitinib, erlotinib) | FDA-approved kinase inhibitors for oncology |
2010–Present | Non-covalent quinazoline protease inhibitors; Hybrid scaffolds | Broad-spectrum antivirals; Multi-targeted agents |
N-Cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine epitomizes modern scaffold engineering in drug discovery. Its significance manifests in three domains:
Target Versatility: The compound's balanced amphiphilicity enables engagement with diverse biological targets. Quinazoline derivatives demonstrate validated inhibition of receptor tyrosine kinases (e.g., ErbB family), viral proteases, and inflammatory enzymes [5] [8] [10]. The nitro group enhances dipole-mediated binding in conserved catalytic sites, while the cyclohexyl group provides entropic gains through hydrophobic enclosure.
Synthetic Tractability: This scaffold supports modular synthesis via three efficient routes:
Pharmacophore Hybridization Potential: The 4-nitrophenyl and cyclohexyl groups serve as anchor points for generating structural analogues. Examples include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1